

Chemical structure and IUPAC name of 5-Methoxy-2-methylbenzothiazole.

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Compound of Interest

Compound Name: 5-Methoxy-2-methylbenzothiazole

Cat. No.: B1581558

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An In-Depth Technical Guide to **5-Methoxy-2-methylbenzothiazole**: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **5-Methoxy-2-methylbenzothiazole** (CAS No: 2941-69-7), a heterocyclic compound of significant interest in medicinal chemistry and material science. We delve into its core chemical structure, IUPAC nomenclature, and detailed physicochemical properties. This document outlines a representative synthetic protocol, providing mechanistic insights into its formation. Furthermore, we explore its spectroscopic signature, crucial for its identification and characterization. The guide culminates in a discussion of its current and potential applications, particularly as a versatile scaffold in drug discovery for developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction: The Benzothiazole Scaffold in Modern Chemistry

Heterocyclic compounds are foundational to medicinal chemistry, with over 90% of new pharmaceuticals featuring such structures.^[1] Among these, the benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, has garnered substantial

attention.[2] The inherent stability and versatile reactivity of the benzothiazole core make it a privileged structure in the design of new therapeutic agents.[2][3]

Benzothiazole derivatives are not only present in a variety of marine and terrestrial natural products but also exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4][5] The functionalization of the benzothiazole ring system, such as through the introduction of methoxy (-OCH₃) and methyl (-CH₃) groups, profoundly influences the molecule's physicochemical properties and biological activity.[2] The methoxy group, being an electron-donating substituent, can enhance polarity and the capacity for hydrogen bonding, often leading to improved bioavailability.[2] This guide focuses specifically on **5-Methoxy-2-methylbenzothiazole**, a key derivative that serves as both a valuable research compound and a building block for more complex molecules.[3]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development.

IUPAC Nomenclature and Structural Identifiers

- IUPAC Name: 5-Methoxy-2-methyl-1,3-benzothiazole[6]
- Synonyms: 2-Methyl-5-methoxybenzothiazole, 5-Methoxy-2-methylbenzo[d]thiazole[6][7][8]
- CAS Number: 2941-69-7[9][10][11]
- Molecular Formula: C₉H₉NOS[9][10][11]
- Molecular Weight: 179.24 g/mol [9][11][12]

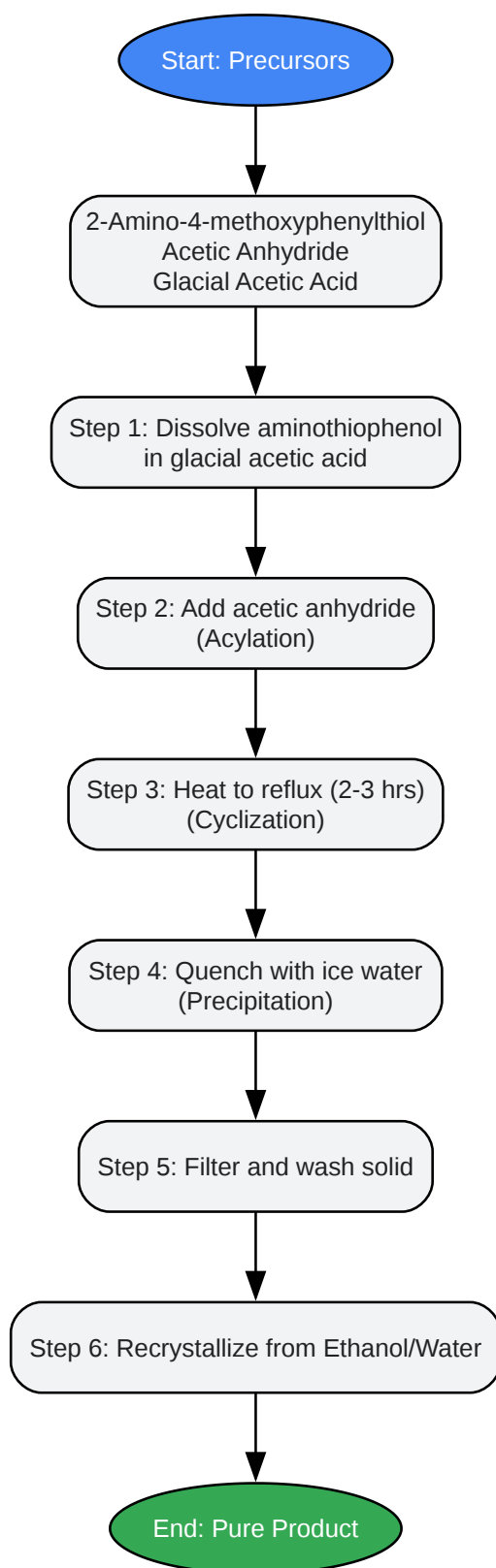
Tabulated Physicochemical Properties

The key properties of **5-Methoxy-2-methylbenzothiazole** are summarized in the table below for easy reference.

| Property | Value | Source(s) |
|--|---|-----------------------------------|
| Appearance | White, colorless, or light brown/yellow solid/powder.[3][6][13] | Chem-Impex, CymitQuimica |
| Melting Point | 34 - 40 °C (93.2 - 104 °F)[8][13][14] | Thermo Fisher Scientific, ChemNet |
| Boiling Point | 284.2 °C at 760 mmHg[14] | ChemNet |
| Density | 1.223 g/cm ³ [14] | ChemNet |
| Flash Point | 125.7 °C[14] | ChemNet |
| Water Solubility (logS) | -3.39 (Calculated)[9] | Cheméo |
| Octanol/Water Partition Coefficient (logP) | 2.613 (Calculated)[9] | Cheméo |

Chemical Structure Diagram

The structural formula of **5-Methoxy-2-methylbenzothiazole** consists of a benzothiazole core with a methyl group at position 2 and a methoxy group at position 5.



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